molecular formula C20H17N5S2 B13359016 3-(3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole

3-(3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole

Cat. No.: B13359016
M. Wt: 391.5 g/mol
InChI Key: KCEFLMAVFORCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole is a complex heterocyclic compound that combines multiple functional groups, including triazole, thiadiazole, and indole moieties

Properties

Molecular Formula

C20H17N5S2

Molecular Weight

391.5 g/mol

IUPAC Name

6-(1H-indol-3-yl)-3-(2-phenylethylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H17N5S2/c1-2-6-14(7-3-1)10-11-26-13-18-22-23-20-25(18)24-19(27-20)16-12-21-17-9-5-4-8-15(16)17/h1-9,12,21H,10-11,13H2

InChI Key

KCEFLMAVFORCEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCSCC2=NN=C3N2N=C(S3)C4=CNC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets:

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